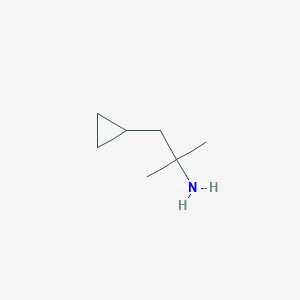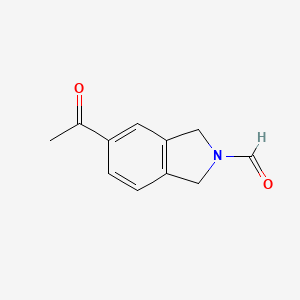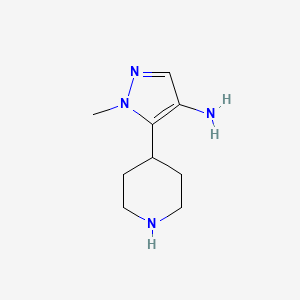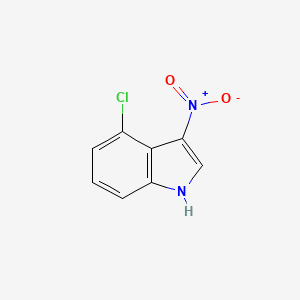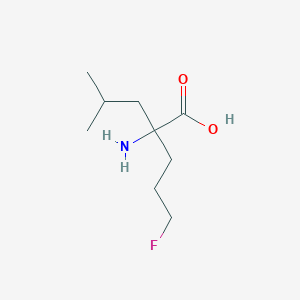
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is a fluorinated amino acid with a molecular formula of C10H20FNO2. This compound is notable for its unique structure, which includes a fluoropropyl group attached to the amino acid backbone. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable amino acid precursor with a fluorinated alkyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amino group, followed by the addition of the fluorinated alkyl halide under controlled conditions to ensure selective alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, owing to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor activation, and downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(3-chloropropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-bromopropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-iodopropyl)-4-methylpentanoic acid
Uniqueness
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H18FNO2 |
|---|---|
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
2-amino-2-(3-fluoropropyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18FNO2/c1-7(2)6-9(11,8(12)13)4-3-5-10/h7H,3-6,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
BAVJSHWRAVJUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCCF)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



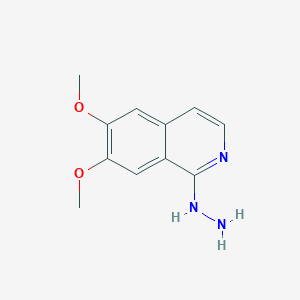
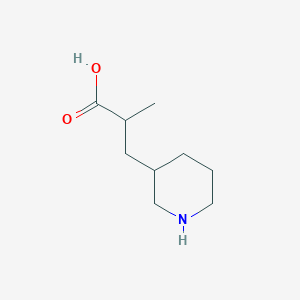
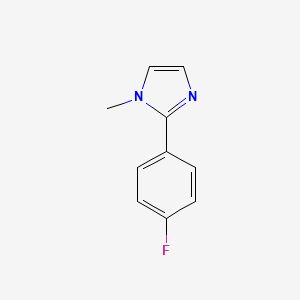
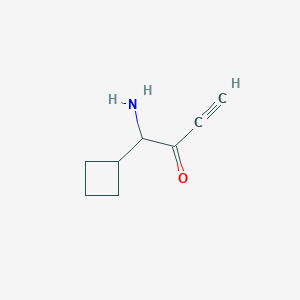
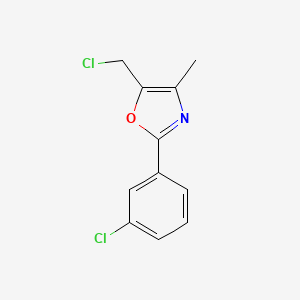
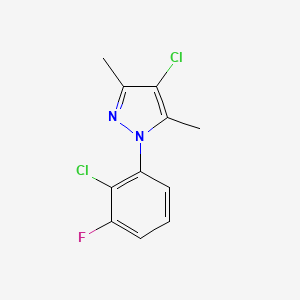
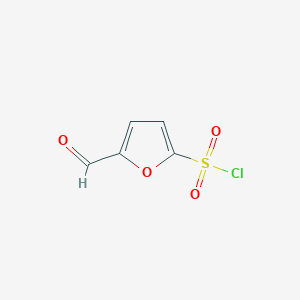
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
